N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
The compound appears to contain several functional groups including an octahydrobenzo[b][1,4]dioxin ring, a trifluoromethyl group, and a biphenyl sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylation is a common procedure in pharmaceuticals and agrochemicals . The synthesis of similar compounds often involves radical intermediates .Molecular Structure Analysis
The trifluoromethyl group, biphenyl group, and dioxin ring are all significant components of the molecule. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activities
Research has demonstrated the enzyme inhibitory potential of sulfonamides having benzodioxane and acetamide moieties. These compounds exhibit substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE), indicating their potential use in managing diseases related to enzyme dysfunction. For instance, the study by Abbasi et al. (2019) outlines the synthesis and enzyme inhibitory activities of new sulfonamides, which could be applied in the development of therapeutic agents targeting specific enzymes (Abbasi et al., 2019).
Moreover, sulfonamide compounds bearing the benzodioxane moiety have also shown potent antibacterial potential against various Gram-negative and Gram-positive strains. This suggests their application in treating bacterial infections and in the synthesis of antibacterial agents (Abbasi et al., 2016).
Anticancer and Antiproliferative Properties
Sulfonamides incorporating 1,4-Benzodioxane moieties have been investigated for their anticancer and antiproliferative properties. For example, Irshad et al. (2018) report on the synthesis of sulfonamide derivatives that showed moderate activity against specific enzymes like acetylcholinesterase (AChE) and lipoxygenase (LOX), with some demonstrating promising antimicrobial activities. Such studies highlight the potential use of these compounds in developing cancer therapies (Irshad, 2018).
Molecular Docking and Theoretical Studies
Theoretical investigations and molecular docking studies of sulfonamide derivatives have provided insights into their mechanism of action and potential as antimalarial agents and for other therapeutic applications. Fahim and Ismael (2021) conducted a study that highlighted the antimalarial activity of sulfonamide compounds, along with their ADMET properties, showcasing their potential in drug discovery and development against malaria and possibly other diseases (Fahim & Ismael, 2021).
Environmental and Analytical Applications
Sulfonamides have also found applications in environmental sciences, particularly in the analysis and removal of contaminants. Zhou and Fang (2015) developed a method for the sensitive determination of sulfonamides in environmental water samples, utilizing micro-solid phase extraction combined with high-performance liquid chromatography. This work underscores the importance of sulfonamides in environmental monitoring and pollution control (Zhou & Fang, 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4S/c22-21(23,24)16-3-1-2-15(12-16)14-4-7-18(8-5-14)30(26,27)25-17-6-9-19-20(13-17)29-11-10-28-19/h1-5,7-8,12,17,19-20,25H,6,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXYWIIMVMLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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